molecular formula C7H13Cl2N3O2 B13456304 5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

Cat. No.: B13456304
M. Wt: 242.10 g/mol
InChI Key: VIFARYHCIRGYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride (CAS 2758006-38-9) is a high-purity chemical compound offered for research and development purposes. This small molecule features a hybrid structure combining two pharmacologically significant heterocyclic systems: a pyrazolone core and a morpholine ring. The pyrazoline scaffold is a well-known privileged structure in medicinal chemistry, with a vast body of scientific literature demonstrating that pyrazoline and pyrazole derivatives exhibit a wide spectrum of biological activities. These include antimicrobial, anticancer, anti-inflammatory, and antidepressant properties, making them a focal point in the development of new therapeutic agents . The integration of the morpholine moiety is a common strategy in drug design, as it can significantly influence the solubility, metabolic stability, and overall pharmacokinetic profile of a molecule. This specific compound is therefore of high interest for researchers in drug discovery, particularly for screening against biologically relevant targets, investigating structure-activity relationships (SAR), and developing novel bioactive molecules. It is supplied as a dihydrochloride salt, which typically offers enhanced stability and solubility in aqueous systems compared to the free base, facilitating its use in various in vitro assay conditions. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound to explore its potential as a key intermediate in organic synthesis or as a lead compound in the development of new pharmaceutical candidates.

Properties

Molecular Formula

C7H13Cl2N3O2

Molecular Weight

242.10 g/mol

IUPAC Name

5-morpholin-3-yl-1,2-dihydropyrazol-3-one;dihydrochloride

InChI

InChI=1S/C7H11N3O2.2ClH/c11-7-3-5(9-10-7)6-4-12-2-1-8-6;;/h3,6,8H,1-2,4H2,(H2,9,10,11);2*1H

InChI Key

VIFARYHCIRGYSM-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=CC(=O)NN2.Cl.Cl

Origin of Product

United States

Preparation Methods

Route Based on Hydrazine and 1,3-Dicarbonyl Compounds

Step 1: Formation of Pyrazolone Core

The initial step involves cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds, such as ethyl acetoacetate or similar substrates, to produce the pyrazolone nucleus.

  • Reaction Conditions: Acidic or neutral medium, reflux temperature (~100°C).
  • Reagents: Hydrazine hydrate or substituted hydrazines, 1,3-dicarbonyl compounds.
  • Yield: Typically high (85-95%) under optimized conditions.

Step 2: Introduction of Morpholine Group

The pyrazolone intermediate reacts with a morpholine derivative, often via nucleophilic substitution or condensation, to introduce the morpholine moiety at the 5-position.

  • Reaction Conditions: Basic medium, elevated temperature (50–110°C).
  • Reagents: Morpholine, base (e.g., sodium hydride, potassium tert-butoxide).
  • Outcome: Formation of the target compound with high regioselectivity.

Table 1: Summary of Key Reagents and Conditions

Step Starting Material Reagents Conditions Yield References
1 Hydrazine hydrate + Ethyl acetoacetate Acid catalyst or reflux 85–95% ,
2 Pyrazolone intermediate + Morpholine NaH or K tert-butoxide 50–110°C 80–90% ,

Route Using Acylation and Cyclization

Step 1: Synthesis of Acylated Hydrazine Derivative

Starting from N-(4-nitrophenyl)-3,3-bis-chlorine-2-oxo-piperidine, reduction with SnCl₂ or zinc powder yields a hydrazine derivative. This intermediate undergoes acylation with 5-bromovaleryl chloride to form an acyl hydrazine.

  • Reaction Conditions: Reflux in suitable solvent (e.g., dichloromethane), presence of base (triethylamine).
  • Yield: Approximately 70–85%.

Step 2: Cyclization to Pyrazolone

The acylated hydrazine reacts with cyclization agents (e.g., polyphosphoric acid) or under thermal conditions to form the pyrazolone ring.

Table 2: Summary of Synthetic Route via Acylation and Cyclization

Step Reagents Conditions Yield References
1 Hydrazine derivative + acyl chloride Reflux, base 70–85% ,
2 Cyclization agent Heat or acid catalysis 60–80%
3 Pyrazolone + Morpholine Base, 50–110°C 80–90% ,

Alternative Approaches

Other methods include:

Reaction Scheme Summary

Hydrazine derivative + 1,3-dicarbonyl → Pyrazolone core
Pyrazolone + Morpholine → Target compound

Or, in the acylation route:

Hydrazine derivative + Acyl chloride → Acyl hydrazine
Acyl hydrazine + Cyclization agent → Pyrazolone
Pyrazolone + Morpholine → Final product

Notes on Optimization and Industrial Relevance

  • Reaction Temperatures: Typically range from 50°C to 110°C to balance reaction rate and selectivity.
  • Yield Optimization: Use of catalysts such as nano-ZnO or hypervalent iodine reagents can improve yields.
  • Purification: Recrystallization from ethanol or acetic acid is standard for high purity.
  • Industrial Suitability: Simplified routes with high yields and minimal byproducts are preferred for scale-up.

Chemical Reactions Analysis

Cyclocondensation with Hydrazine Derivatives

  • Reaction : Hydrazine reacts with α,β-unsaturated carbonyl precursors under acidic or basic conditions to form pyrazolines, which are subsequently dehydrated to yield the pyrazole core.

  • Conditions : Ethanol or methanol solvents, with temperatures ranging from 60–80°C.

Iron-Catalyzed Cyclization

  • Mechanism :

    • Formation of Fe-isoxazole complex via N–O bond cleavage .

    • Recyclization to Fe-azirine complex, followed by 1,5-cyclization to generate Fe-N-aminopyrazole intermediates .

    • Catalyst cleavage to release the final pyrazole derivative .

  • Yield : Up to 89% for analogous pyrazole systems .

Substitution Reactions

The compound undergoes electrophilic and nucleophilic substitutions, particularly at the pyrazole ring’s reactive positions.

Sulfenylation with Arylsulfonyl Hydrazides

  • Reagents : Arylsulfonyl hydrazides (89a–r ) and β-ketonitriles (7a–x ) under N-iodosuccinimide (NIS) catalysis .

  • Products : 5-Amino-4-arylthio-3-aryl-1H-pyrazoles (e.g., 88a–h ) .

  • Selectivity : NIS ensures preferential formation of 1H-pyrazoles over 1-SO₂Ph derivatives .

Reaction Type Reagents/Conditions Major Products
SulfenylationNIS, arylsulfonyl hydrazides5-Amino-4-arylthio-3-aryl-1H-pyrazoles
Electrophilic SubstitutionHalogens, alkylating agentsHalogenated or alkylated pyrazole derivatives

Oxidation and Reduction

The pyrazole core and morpholine moiety participate in redox reactions:

Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Products : Pyrazole oxides or hydroxylated derivatives.

Reduction

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Products : Dihydro-pyrazoles or morpholine ring-opened intermediates.

Reaction Type Reagents Conditions Products
OxidationH₂O₂, KMnO₄Acidic, 25–50°COxidized pyrazole derivatives
ReductionNaBH₄, LiAlH₄Anhydrous, 0–25°CReduced pyrazole intermediates

Cycloaddition and Ring-Opening Reactions

The compound participates in cycloaddition reactions, leveraging its conjugated double bonds.

1,3-Dipolar Cycloaddition

  • Example : Reaction with ethyl α-diazoacetate (56 ) and phenylpropargyl (55 ) catalyzed by zinc triflate .

  • Outcome : Pyrazole-5-carboxylates (57 ) in 89% yield .

NIS-Catalyzed Sulfenylation

  • Mechanism :

    • Reduction of arylsulfonyl hydrazides to disulfide species (e.g., 1,2-diphenyldisulfane) .

    • Cyclization with β-ketonitriles to form 5-amino-1-arylthio derivatives .

  • Scope : Tolerates electron-donating and withdrawing groups on aryl rings .

Key Research Findings

  • Iron-Catalyzed Pathways : Fe-complex intermediates enable efficient pyrazole formation via nitrene recyclization .

  • NIS Selectivity : NIS suppresses 1-SO₂Ph product formation, achieving >90% selectivity for 1H-pyrazoles .

  • Diazo-Based Cycloadditions : Ethyl diazoacetate reactions yield functionalized pyrazoles with high stereochemical control .

Scientific Research Applications

5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Application
5-(Morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride C₇H₁₁N₃O₂·2HCl 276.16 Morpholine ring, dihydrochloride Drug discovery building block
5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride C₁₁H₁₅Cl₂N₃O 276.16 Phenyl, aminomethyl, dihydrochloride Commercial reference standard
5-(2-Aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride C₅H₁₀Cl₂N₄O 213.07 Aminoethyl, dihydrochloride Discontinued research compound
3-Chloro-1-phenyl-1H-pyrazol-5-ol C₉H₇ClN₂O 194.62 Chloro, phenyl, hydroxyl Synthetic intermediate

Key Differences

Substituent Effects: The morpholine group in the target compound provides a rigid, oxygen-containing heterocycle, enhancing hydrogen-bonding capacity compared to the phenyl or aminomethyl groups in analogs . The dihydrochloride salt in the target compound improves aqueous solubility relative to neutral pyrazolone derivatives (e.g., 3-Chloro-1-phenyl-1H-pyrazol-5-ol) .

Synthetic Utility: 5-(Aminomethyl)-1-methyl-2-phenyl derivatives (e.g., CAS 2126178-11-6) are used as reference standards in pharmacological studies due to their stability . In contrast, the morpholin-3-yl variant is tailored for combinatorial chemistry, leveraging morpholine’s role in modulating pharmacokinetic properties .

Discontinued Analog: The discontinued 5-(2-aminoethyl) derivative (Ref: 10-F645233) highlights the importance of substituent selection; its shorter alkyl chain may reduce metabolic stability compared to morpholine-containing analogs .

Computational and Crystallographic Insights

  • Programs like SHELXL and WinGX are critical for refining crystal structures of such compounds, particularly for analyzing dihydrochloride salt formation and hydrogen-bonding networks .

Research Findings and Limitations

  • Pharmacological Data Gap: No direct bioactivity data for the target compound is available in the provided evidence. Comparisons rely on structural analogs.
  • Commercial Availability: The target compound is actively marketed (Enamine Ltd.), while analogs like 5-(2-aminoethyl)-pyrazol-3-one are discontinued, reflecting demand for morpholine-based scaffolds .

Biological Activity

5-(Morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique pyrazole structure with a morpholine moiety, is known for potential applications in anti-inflammatory, analgesic, and antimicrobial therapies.

Chemical Structure and Properties

The molecular formula of this compound is C7H13Cl2N3O2C_7H_{13}Cl_2N_3O_2, with a molecular weight of 242.10 g/mol. The dihydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for various biological applications.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions between hydrazine derivatives and carbonyl compounds. For instance, the reaction of hydrazine with α,β-unsaturated carbonyl compounds can yield pyrazolines, which can be dehydrated to produce the desired pyrazole derivatives.

Anti-inflammatory Activity

Research indicates that this compound may interact with enzymes or receptors involved in inflammatory pathways. Studies have shown that it exhibits significant anti-inflammatory properties, potentially by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within microbial cells .

Anticancer Potential

There is growing interest in the anticancer properties of pyrazole derivatives. In vitro studies have evaluated the compound against various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, it has shown cytotoxic effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective antiproliferative activity .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
1-(Morpholin-4-yl)-5-(phenyl)-1H-pyrazoleContains a phenyl group instead of morpholineExhibits strong anti-cancer properties
4-(Morpholin-4-yl)-1H-pyrazoleLacks the dihydro structureKnown for neuroprotective effects
5-ArylpyrazolesSubstituted at the aryl positionBroad spectrum antibacterial activity
6-(1-methylpyrazol-4-yl)-2-{3-[morpholin]}Contains additional heterocyclesPotential use in treating central nervous system disorders

The uniqueness of this compound lies in its specific morpholine substitution and dihydro structure, contributing to its distinct pharmacological profile compared to other pyrazole derivatives.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anti-inflammatory Studies : In vivo models demonstrated that treatment with this compound resulted in reduced edema and inflammation markers compared to control groups .
  • Anticancer Efficacy : A study reported that this compound exhibited significant cytotoxicity against various cancer cell lines with GI50 values ranging from low micromolar concentrations (e.g., GI50 = 3.79 µM for MCF7) indicating its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling morpholine derivatives with pyrazolone precursors. Key steps include:

  • Cooling and Solvent Selection : Reactions are performed under cooled conditions (e.g., –20 to –15°C) in solvents like dichloromethane or 1,4-dioxane to stabilize intermediates .
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (2-propanol) are standard for isolating the dihydrochloride salt .
  • Critical Parameters : Extended reaction times (40–48 hours) and stoichiometric control of reagents like diazomethane ensure optimal cyclization and sulfonation .

Q. How is the compound characterized to confirm its structural identity and purity?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : NMR (¹H/¹³C) to verify morpholine and pyrazolone ring integration.
  • Chromatography : HPLC with UV detection to assess purity (>95% by area normalization).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., m/z matching C₈H₁₄Cl₂N₃O₂⁺) .
    • Table : Key Analytical Parameters
TechniqueTarget Signal/ValuePurpose
¹H NMRδ 3.6–3.8 (m, morpholine protons)Ring conformation
HPLCRetention time ~8.2 minPurity assessment
HRMS[M+H]⁺ = 264.0521Molecular formula validation

Q. What are the standard protocols for handling and storing the compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation.
  • Handling : Use glove boxes for moisture-sensitive steps (e.g., recrystallization) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Methodological Answer :

  • Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .
  • Data Feedback : Integrate experimental results (e.g., yields, byproducts) into computational models to refine activation energies and selectivity predictions .

Q. What strategies resolve contradictions in reported synthetic yields or impurity profiles?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting yield discrepancies .
  • Impurity Tracking : Compare impurity profiles (e.g., bromo/chloro analogs) using reference standards (e.g., MM0421.04, MM0421.14) and adjust purification protocols accordingly .

Q. How are reaction kinetics and thermodynamics evaluated for scale-up feasibility?

  • Methodological Answer :

  • Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps.
  • Thermodynamic Stability : Assess thermal decomposition via TGA-DSC to ensure compatibility with industrial reactors .

Q. What advanced techniques address challenges in isolating stereoisomers or tautomeric forms?

  • Methodological Answer :

  • Chiral Chromatography : Use CSPs (chiral stationary phases) with hexane/ethanol gradients to separate enantiomers.
  • Crystallography : Single-crystal X-ray diffraction to resolve tautomeric equilibria (e.g., keto-enol forms) .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity or material properties?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with substituted aryl groups (e.g., 3-chlorophenyl vs. 3-bromophenyl) and test in bioassays or material stress tests .
  • Computational Docking : Predict binding affinities to biological targets (e.g., kinases) using molecular dynamics simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.